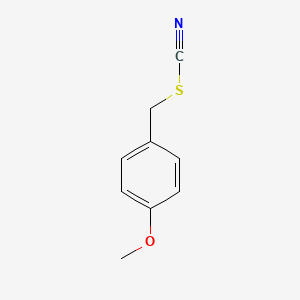![molecular formula C10H11ClN2O2 B14173245 2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] typically involves the reaction of appropriate quinazoline precursors with chloro-substituted dioxolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spiro structure. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could result in a variety of quinazoline analogs with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,7,8-Tetrahydrospiro[[1,3]dioxolane-2,6’-quinolin]-2-one
- 7’,8’-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-quinolin]-2’(5’H)-one
Uniqueness
2’-Chloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] is unique due to its specific chloro substitution and spiro structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
2'-chlorospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline] |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-12-6-7-5-10(14-3-4-15-10)2-1-8(7)13-9/h6H,1-5H2 |
Clave InChI |
DUZBCEKGUJTLFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=CN=C(N=C31)Cl)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
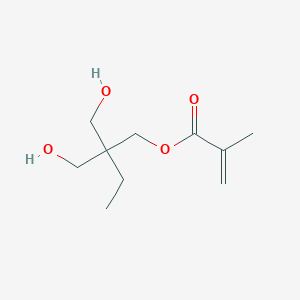
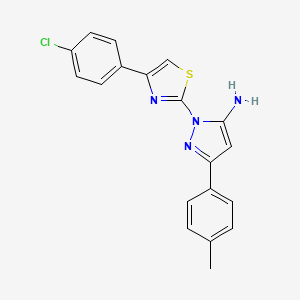
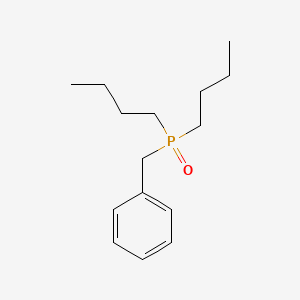
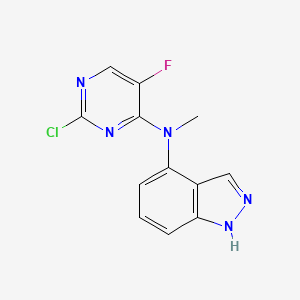
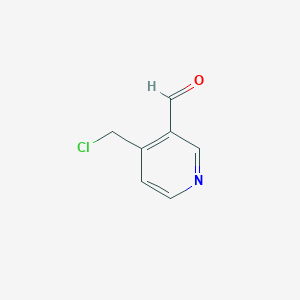
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
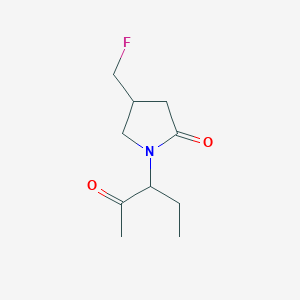
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
